N-(2-methylpropyl)-4-nitrobenzamide
Description
N-(2-Methylpropyl)-4-nitrobenzamide is a 4-nitrobenzamide derivative featuring an isobutyl (2-methylpropyl) group attached to the amide nitrogen. The 4-nitrobenzoyl moiety serves as a pharmacophore, contributing to electronic effects and metabolic interactions, while the alkyl/aryl substituents influence solubility, steric interactions, and pharmacokinetics .
Properties
CAS No. |
2585-25-3 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)7-12-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) |
InChI Key |
DPXAUDVSHNKGLR-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Other CAS No. |
2585-25-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The following table summarizes key structural and synthetic differences among analogs:
Key Observations:
- In contrast, the isobutyl group in N-(2-methylpropyl)-4-nitrobenzamide offers intermediate bulkiness, balancing solubility and steric effects .
- The nitro group itself deactivates the aromatic ring, directing metabolic pathways and influencing mutagenicity .
Spectroscopic and Fragmentation Patterns
- Mass Spectrometry:
- N-(2,2-Diphenylethyl)-4-nitrobenzamide showed a molecular ion at m/z 347, with fragmentation yielding m/z 269 via benzyl group elimination .
- N-(3-Chlorophenethyl)-4-nitrobenzamide exhibited fragments at m/z 150 (4-nitrobenzylidyne oxonium) and m/z 167 (4-nitrobenzamidic cation), highlighting nitro group stability and chlorine-mediated fragmentation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
